molecular formula C18H13NO4 B14412365 Ccris 5867 CAS No. 87259-00-5

Ccris 5867

Katalognummer: B14412365
CAS-Nummer: 87259-00-5
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: LREBZIARNANHNE-QAPCUYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ccris 5867 is a compound listed in the Chemical Carcinogenesis Research Information System (CCRIS). This database contains chemical records with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results. Developed by the National Cancer Institute (NCI), CCRIS provides historical information from studies cited in primary journals, current awareness tools, NCI reports, and other sources .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Ccris 5867 are not explicitly detailed in the available literature. industrial production methods typically involve standard organic synthesis techniques, including multi-step reactions with purification processes such as distillation, crystallization, and chromatography.

Analyse Chemischer Reaktionen

Ccris 5867 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ccris 5867 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies related to chemical carcinogenesis and mutagenesis.

    Biology: Employed in biological assays to understand its effects on cellular processes and genetic material.

    Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of tumor promotion and inhibition.

    Industry: Utilized in the development of safety guidelines and regulations for chemical handling and exposure.

Wirkmechanismus

The mechanism of action of Ccris 5867 involves its interaction with cellular components, leading to genetic mutations and carcinogenesis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair. The exact molecular targets and pathways are still under investigation, but it is known to cause DNA damage, leading to mutations and potentially cancer .

Vergleich Mit ähnlichen Verbindungen

Ccris 5867 can be compared with other similar compounds, such as:

    Aromatic amines: Known for their mutagenic and carcinogenic properties.

    Aromatic nitro compounds: Also associated with mutagenicity and carcinogenicity.

    Epoxides: Reactive compounds that can form covalent bonds with DNA, leading to mutations.

This compound is unique in its specific structure and the particular pathways it affects, making it a valuable compound for research in chemical carcinogenesis .

Eigenschaften

CAS-Nummer

87259-00-5

Molekularformel

C18H13NO4

Molekulargewicht

307.3 g/mol

IUPAC-Name

(8R,9R)-7-nitro-8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C18H13NO4/c20-15-8-6-11-9-14-12-4-2-1-3-10(12)5-7-13(14)17(19(22)23)16(11)18(15)21/h1-9,15,18,20-21H/t15-,18+/m1/s1

InChI-Schlüssel

LREBZIARNANHNE-QAPCUYQASA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C[C@H]([C@@H](C4=C3[N+](=O)[O-])O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3[N+](=O)[O-])O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.